(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol
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Overview
Description
(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group at the 3’ position, a methyl group at the 4 position, and a methanol group at the 3 position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with 1-fluoro-3-iodobenzene and 4-tolylboronic acid.
Suzuki Coupling Reaction: These starting materials undergo a Suzuki coupling reaction in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 3-fluoro-4’-methylbiphenyl.
Hydroxymethylation: The resulting biphenyl derivative is then subjected to hydroxymethylation using formaldehyde and a base, such as sodium hydroxide, to introduce the methanol group at the 3 position.
Industrial Production Methods
Industrial production of (3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of (3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of the methanol group at the 3 position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[5-(3-fluorophenyl)-2-methylphenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-10-5-6-12(7-13(10)9-16)11-3-2-4-14(15)8-11/h2-8,16H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGYBXVLAUWRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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